6-B-Hydroxy testosterone-D3

Catalog No.
S3715844
CAS No.
638163-38-9
M.F
C19H28O3
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-B-Hydroxy testosterone-D3

CAS Number

638163-38-9

Product Name

6-B-Hydroxy testosterone-D3

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H28O3

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1/i4D2,17D

InChI Key

XSEGWEUVSZRCBC-SAPYDMBASA-N

SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])C[C@H](C4=CC(=O)CC[C@]34C)O)C)O

Description

The exact mass of the compound 6-B-Hydroxy testosterone-D3 is 307.22267499 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isotope-Labeled Internal Standard

6-B-Hydroxy Testosterone-D3 (6β-Hydroxytestosterone-D3) finds its primary application in scientific research as an isotope-labeled internal standard. Internal standards are compounds chemically similar to the target analyte (in this case, possibly testosterone or its metabolites) but with a specific modification, like the presence of a stable isotope. This modification allows researchers to distinguish the analyte from potential interferences in a sample matrix during analytical techniques like chromatography or mass spectrometry [, ].

The "D3" portion of the name indicates the presence of three deuterium atoms (isotopes of hydrogen) on the molecule. This slight mass difference allows researchers to easily differentiate the internal standard from the analyte using mass spectrometry. By comparing the signal intensity of the analyte to the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of the target molecule [].

Potential Research Applications

Due to its structural similarity to testosterone, 6-B-Hydroxy Testosterone-D3 may be a valuable tool in research investigating testosterone metabolism and related pathways. Testosterone is a crucial hormone involved in various physiological processes, and understanding its metabolism can provide insights into conditions like androgen deficiency, prostate cancer, and polycystic ovary syndrome [, , ].

6-B-Hydroxytestosterone-D3 is a synthetic derivative of testosterone, characterized by a hydroxyl group at the 6β position. This compound is often utilized in biochemical research and analytical chemistry due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. The molecular formula for 6-B-Hydroxytestosterone-D3 is C19H28O3, and it has a molecular weight of approximately 304.43 g/mol .

The chemical behavior of 6-B-Hydroxytestosterone-D3 involves various reactions typical of steroid compounds. Notably, it can undergo:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The compound can also be reduced to yield different steroid derivatives.
  • Conjugation: It may participate in conjugation reactions with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion.

These reactions are essential for understanding its metabolic pathways and interactions within biological systems .

6-B-Hydroxytestosterone-D3 exhibits biological activities similar to those of testosterone. It can bind to androgen receptors, influencing gene expression related to muscle growth, bone density, and other androgenic effects. Studies suggest that the presence of the hydroxyl group at the 6β position may alter its binding affinity and biological potency compared to testosterone itself

6-B-Hydroxytestosterone-D3 finds applications in several fields:

  • Pharmaceutical Research: Used as a standard reference compound in assays measuring testosterone levels.
  • Metabolic Studies: Employed in tracer studies to understand testosterone metabolism in human and animal models.
  • Analytical Chemistry: Utilized in developing analytical methods for detecting steroids in biological samples .

The synthesis of 6-B-Hydroxytestosterone-D3 typically involves:

  • Starting Material: Testosterone or its derivatives.
  • Hydroxylation Reaction: Utilizing specific reagents such as sodium borohydride or other hydroxylating agents under controlled conditions (temperature, pH) to introduce the hydroxyl group at the 6β position.
  • Purification: Following synthesis, the product is purified using techniques like chromatography to isolate 6-B-Hydroxytestosterone-D3 from unreacted materials and by-products .

Research on the interactions of 6-B-Hydroxytestosterone-D3 with various enzymes and receptors is crucial for understanding its pharmacological profile. Notable studies have indicated that it interacts with:

  • Androgen Receptors: Influencing gene expression related to male characteristics.
  • Cytochrome P450 Enzymes: Involved in its metabolism, affecting how long it remains active in the body.

These interactions help elucidate its role in both therapeutic contexts and potential side effects related to steroid use

Several compounds share structural similarities with 6-B-Hydroxytestosterone-D3. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TestosteroneParent compound; no hydroxyl groupPrimary male sex hormone with broad physiological roles
DihydrotestosteroneReduced form of testosteroneMore potent androgenic activity than testosterone
6α-HydroxytestosteroneHydroxyl group at 6α positionDifferent receptor binding profile compared to 6β form
EstradiolAromatized form of testosteroneExhibits estrogenic activity; significant differences in biological effects

The uniqueness of 6-B-Hydroxytestosterone-D3 lies in its specific hydroxylation pattern, which influences both its biological activity and metabolic stability compared to these similar compounds

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

307.22267499 g/mol

Monoisotopic Mass

307.22267499 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-07-27

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